Store-Operated Calcium Entry Inhibitor 1 is a chemical compound that plays a significant role in modulating calcium signaling pathways within cells. This compound is primarily utilized in research to investigate the mechanisms of store-operated calcium entry, which is crucial for various physiological processes, including muscle contraction, secretion, and cell proliferation. The inhibition of this pathway can have therapeutic implications, particularly in cancer and cardiovascular diseases.
Store-Operated Calcium Entry Inhibitor 1 is classified under the category of small molecule inhibitors. Its primary source includes synthetic derivations from known compounds that target the Orai family of proteins, which are integral to calcium signaling pathways. The compound has been studied extensively in various cellular models, particularly in relation to breast cancer cell lines such as MDA-MB-231.
The synthesis of Store-Operated Calcium Entry Inhibitor 1 typically involves multi-step organic synthesis techniques. The process begins with the preparation of precursor compounds followed by reactions to form the desired inhibitor structure. Techniques such as chromatography are often employed for purification.
The synthesis may include:
Store-Operated Calcium Entry Inhibitor 1 possesses a distinct molecular structure characterized by its functional groups that interact with the target proteins involved in calcium signaling. The molecular formula and structural details are critical for understanding its mechanism of action.
Store-Operated Calcium Entry Inhibitor 1 undergoes specific chemical reactions that facilitate its inhibitory effects on store-operated calcium entry. These reactions typically involve binding to the Orai channels or associated proteins like STIM1.
The interactions can be characterized by:
The mechanism of action of Store-Operated Calcium Entry Inhibitor 1 involves blocking the calcium channels formed by Orai proteins upon store depletion. This inhibition prevents calcium from entering the cell, thereby affecting downstream signaling pathways.
Store-Operated Calcium Entry Inhibitor 1 typically exhibits:
Key chemical properties include:
Store-Operated Calcium Entry Inhibitor 1 is primarily used in scientific research to explore:
This compound represents a valuable tool for researchers aiming to dissect complex cellular processes and develop targeted therapies for various diseases.
SOCE inhibitor 1 directly targets the pore-lining domain of ORAI1 channels, comprising transmembrane helix 1 residues. This inhibitor occupies the hydrophobic cavity within the channel hexamer, sterically hindering calcium permeation. Synta66 and AnCoA4 exemplify this mechanism by binding to glutamate-106 and arginine-91 residues in the ORAI1 selectivity filter, reducing calcium release-activated calcium current amplitude by 85-92% at 5μM concentrations [1] [9]. The binding affinity (Kd ≈ 0.8μM) correlates with the inhibitor’s structural complementarity to the ORAI1 pore electrostatic landscape, featuring a central cationic moiety that electrostatically repels calcium ions [3] [4].
Table 1: Pharmacological Profile of ORAI1 Pore-Targeting SOCE Inhibitors
Compound | IC50 (μM) | Binding Residues | Current Inhibition (%) |
---|---|---|---|
Synta66 | 0.4 | E106, R91 | 92 ± 3 |
AnCoA4 | 1.2 | E106, V102 | 85 ± 4 |
BTP2 | 5.8 | L138, S97 | 78 ± 5 |
SOCE inhibitor 1 | 0.9 | E106, V102, R91 | 89 ± 2 |
Data adapted from competitive binding assays in RBL-1 cells and HEK293 overexpression systems [4] [9].
SOCE inhibitor 1 allosterically stabilizes the autoinhibited conformation of stromal interaction molecule 1 through phosphorylation mimicry. By targeting tyrosine-361 within the STIM-Orai activating region domain, the inhibitor prevents conformational extension required for ORAI1 coupling. Molecular dynamics simulations reveal that inhibitor binding increases the stability of the CC1α1-CC1α3 hydrophobic cluster by 40%, delaying stromal interaction molecule 1 oligomerization kinetics after endoplasmic reticulum calcium store depletion [3] [7]. This is complemented by enhanced serine-575/serine-621 phosphorylation in the stromal interaction molecule 1 C-terminal domain, which promotes stromal interaction molecule 1 retention at endoplasmic reticulum-plasma membrane junctions without functional ORAI1 engagement [7] [9].
Table 2: Allosteric Modification Sites in STIM1 Targeted by SOCE Inhibitors
Modification Site | Functional Domain | Biological Consequence | Inhibition Efficacy |
---|---|---|---|
Tyrosine-361 | STIM-Orai activating region (CC2) | Blocks ORAI1 coupling interface | 80% SOCE reduction |
Serine-575 | C-terminal proline/serine-rich | Impairs conformational extension | 65% SOCE reduction |
Serine-621 | C-terminal polybasic region | Disrupts membrane phosphoinositide binding | 70% SOCE reduction |
Tyrosine-316 | Coiled-coil 1 domain | Enhances SARAF interaction | 55% SOCE reduction |
Data from phosphomimetic mutagenesis and fluorescence resonance energy transfer-based oligomerization assays [4] [7] [9].
SOCE inhibitor 1 exhibits subtype-specific efficacy against transient receptor potential canonical channels, with 50-fold greater potency against transient receptor potential canonical 1/transient receptor potential canonical 4 heteromers (IC50 = 0.8μM) versus transient receptor potential canonical 3/transient receptor potential canonical 6 (IC50 = 40μM). This selectivity arises from preferential binding to the transient receptor potential canonical 1 ankyrin repeat domain, disrupting stromal interaction molecule 1 binding at glutamate-390 and arginine-399 residues [4] [6]. In triple-negative breast cancer cells (MDA-MB-231), which overexpress transient receptor potential canonical 1, SOCE inhibitor 1 suppresses store-operated calcium entry by 90%, whereas luminal A breast cancer cells (MCF-7) with predominant ORAI1 expression show only 35% inhibition [6]. Acidic pH (6.7) potentiates this selectivity by protonating transient receptor potential canonical 1 histidine-362, enhancing inhibitor binding affinity by 8-fold through electrostatic stabilization [6].
SOCE inhibitor 1 simultaneously targets the ORAI1 calcium release-activated calcium channel activation domain and the transient receptor potential canonical 1 STIM1-binding domain, achieving supra-additive store-operated calcium entry suppression. Co-administration with BTP2 reduces stromal interaction molecule 1-induced transient receptor potential canonical 1-ORAI1 complex formation by 98% in neural stem cells, compared to 70-75% with either agent alone [10]. This occurs through tripartite complex destabilization at endoplasmic reticulum-plasma membrane junctions, where the inhibitor occupies the ORAI1 C-terminal electrostatic pocket while blocking transient receptor potential canonical 1 C-terminal calmodulin-binding sites [8] [10]. The dual mechanism normalizes pathological store-operated calcium entry hyperactivity in Huntington disease medium spiny neurons by 95%, restoring calcium homeostasis without compensatory upregulation of voltage-gated calcium channels [10].
Table 3: Synergistic Inhibition of Store-Operated Calcium Entry Channel Complexes
Inhibitor Combination | Molecular Target 1 | Molecular Target 2 | SOCE Reduction (%) | Complex Disruption Efficacy |
---|---|---|---|---|
SOCE inhibitor 1 + BTP2 | ORAI1 CAD | TRPC1 CIRB domain | 98 ± 1 | Complete dissociation |
SOCE inhibitor 1 + Pyr6 | ORAI1 TM2-TM3 loop | TRPC1 ankyrin repeats | 92 ± 3 | >90% puncta dispersion |
SOCE inhibitor 1 + ML-9 | STIM1 SOAR | TRPC4 SAM domain | 85 ± 4 | 87% decrease in FRET signal |
Single agent SOCE inhibitor 1 | ORAI1 pore + TRPC1 SOAR | - | 89 ± 2 | 78% decrease in FRET signal |
CAD: CRAC activation domain; CIRB: calmodulin- and IP3 receptor-binding site; SAM: sterile α-motif; FRET: fluorescence resonance energy transfer. Data from co-immunoprecipitation and fluorescence resonance energy transfer assays in reconstituted HEK293 systems [4] [8] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: